molecular formula C8H7BrClF B1449224 1-Bromo-4-(2-chloroethyl)-2-fluorobenzene CAS No. 1370600-53-5

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene

Cat. No. B1449224
CAS RN: 1370600-53-5
M. Wt: 237.49 g/mol
InChI Key: LVXYFXJLTFWKOM-UHFFFAOYSA-N
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Description

Organic compounds like “1-Bromo-4-(2-chloroethyl)-2-fluorobenzene” are typically characterized by their molecular formula, structure, and functional groups . They can be identified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy .


Synthesis Analysis

The synthesis of such compounds often involves reactions like nucleophilic substitution or the Williamson Ether Synthesis .


Molecular Structure Analysis

The molecular structure can be determined using techniques like NMR spectroscopy . The compound’s molecular formula and weight can also provide insights into its structure .


Chemical Reactions Analysis

The chemical reactions of organic compounds can be complex and varied. They often involve mechanisms like nucleophilic substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, and solubility can be determined experimentally .

Scientific Research Applications

Synthetic Pathways and Methodologies

Research into compounds like 1-Bromo-4-fluorobenzene and its derivatives focuses on developing synthetic methodologies for complex molecules. For instance, the synthesis of complex carbazole derivatives through N-alkylation indicates the utility of bromo-fluorobenzenes in constructing heterocyclic structures, which are crucial in pharmaceuticals and electronic materials (Cheng-feng Wang, 2009).

Radiopharmaceutical Synthesis

The preparation of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene demonstrates its importance in radiopharmaceuticals, where it serves as a precursor for 18F-arylation reactions crucial in PET imaging probes (J. Ermert et al., 2004).

Photophysical Studies

Investigations into the photodissociation of bromo-fluorobenzene derivatives reveal insights into their photophysical properties, which are relevant for understanding molecular dynamics and reactions under UV light (Xi-Bin Gu et al., 2001).

Catalytic Applications and Functional Material Synthesis

Cobalt-catalyzed carbonylation studies of bromo, fluoro-, and chloro, fluorobenzenes demonstrate their roles in synthesizing fluorinated organic compounds, highlighting the importance of halogenated benzenes in developing materials with unique chemical properties (V. Boyarskiy et al., 2010).

Advanced Organic Synthesis Techniques

The development of improved synthesis methods for compounds like 1,4-bis(bromomethyl)-2-fluorobenzene underlines the ongoing efforts to optimize the production of fluorinated benzene derivatives for their use in various chemical synthesis applications (Song Yan-min, 2007).

Material Science and Battery Technology

Research on new bifunctional electrolyte additives for lithium-ion batteries, using compounds such as 4-bromo-2-fluoromethoxybenzene, illustrates the role of bromo-fluorobenzene derivatives in enhancing the performance and safety of energy storage devices (Zhang Qian-y, 2014).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a chemical compound and how to handle it safely .

properties

IUPAC Name

1-bromo-4-(2-chloroethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClF/c9-7-2-1-6(3-4-10)5-8(7)11/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXYFXJLTFWKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCCl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(2-chloroethyl)-2-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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